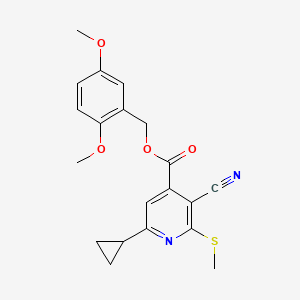
2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the use of tert-butoxycarbonyl (Boc) protecting groups . For example, the preparation of methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate, a derivative of β-(1,2,4-triazol-1-yl)-alanine, has been described through a Michael addition of 1H-1,2,4-triazole to N,N-bis(tert-butyloxycarbonyl)dehydroalanine methyl ester .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of tert-butoxycarbonyl (Boc) protecting groups . Protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation in organic synthesis .Aplicaciones Científicas De Investigación
Chemical Modification and Applications in Biopolymers
The modification of xylan, a biopolymer, through chemical reactions to produce ethers and esters demonstrates the importance of functional group transformations in creating materials with specific properties. Such modifications lead to the development of xylan esters with potential applications in drug delivery, showcasing the role of esterification in enhancing the functionality of natural polymers (Petzold-Welcke et al., 2014).
Synthetic Methodologies and Pharmacological Potential
Synthetic methodologies that involve the condensation of o-phenylenediamines with electrophilic reagents highlight the versatility of thiazole derivatives in medicinal chemistry. The development of azolylthiazoles and their pharmacological applications, including the synthesis of esters through innovative reactions, underscores the significance of esters and thiazole derivatives in drug design (Ibrahim, 2011).
Antioxidant and Anti-inflammatory Agents
The synthesis and evaluation of benzofused thiazole derivatives for their antioxidant and anti-inflammatory activities further illustrate the impact of chemical synthesis on therapeutic applications. The development of these derivatives involves the strategic functionalization of molecules to enhance their biological efficacy (Raut et al., 2020).
Alkoxycarbonylation of Phytogenic Substrates
The alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts demonstrates an innovative approach to obtaining ester products. This method highlights the significance of esterification reactions in converting natural feedstocks into valuable chemical products, showing the potential for sustainable chemical processes (Sevostyanova & Batashev, 2023).
Mecanismo De Acción
Mode of Action
It is known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions .
Biochemical Pathways
Thiazole derivatives have been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer effects . The exact pathways and downstream effects would depend on the specific targets of the compound, which are currently unknown.
Pharmacokinetics
The compound’s lipophilicity (log po/w) is estimated to be around 224, suggesting it may have good membrane permeability .
Result of Action
As a thiazole derivative, it may have potential antimicrobial, antifungal, or anticancer effects . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability. For example, the Boc group can be removed under acidic conditions , which could potentially affect the compound’s activity.
Propiedades
IUPAC Name |
methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(15)12-5-8-13-7(6-18-8)9(14)16-4/h6H,5H2,1-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFPRZQFLHMIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-[(4-nitrophenyl)methylsulfanyl]indole](/img/structure/B2869253.png)
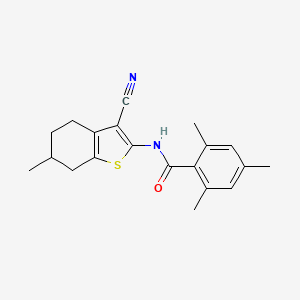
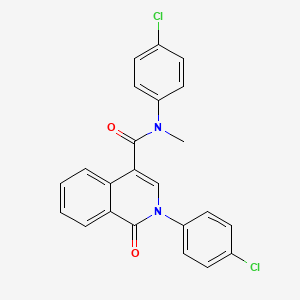
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869257.png)
![7-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2869260.png)
![11-methyl-10-phenyl-N-(2-phenylethyl)-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B2869262.png)



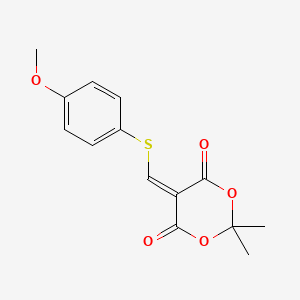
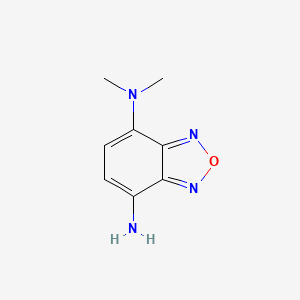
![4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B2869272.png)
![N-(2-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2869273.png)
